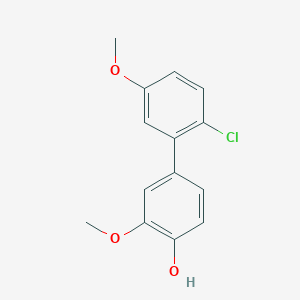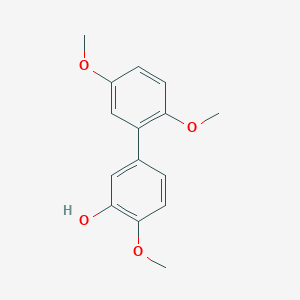
2-Methoxy-5-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% (2M5N95) is a phenolic compound derived from naphthalene and is used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a reagent in organic synthesis. It is highly stable and can be stored at room temperature without degradation. 2M5N95 is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is widely used in scientific research for its ability to act as a reagent in organic synthesis. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of antibiotics, antifungals, and antivirals. Additionally, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
Mecanismo De Acción
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a reagent in organic synthesis. It reacts with other compounds to form new compounds with different properties. The reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not well understood, but it is believed to involve a nucleophilic substitution reaction. In this reaction, the phenolic group of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% acts as a nucleophile and attacks the electrophilic center of the other compound. This reaction results in the formation of a new compound with different properties.
Biochemical and Physiological Effects
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent in organic synthesis and is not intended to be used as a drug or therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(naphthalen-1-yl)phenol, 95% has several advantages for use in laboratory experiments. It is highly stable, making it suitable for long-term storage. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% is not suitable for use in experiments involving the synthesis of compounds that require a high temperature or pressure.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%. These include the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals, the development of new fluorescent dyes for use in biological and chemical applications, and the development of new catalysts for use in organic synthesis. Additionally, further research could be conducted to better understand the reaction mechanism of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% and to identify potential new applications for the compound.
Métodos De Síntesis
The synthesis of 2-Methoxy-5-(naphthalen-1-yl)phenol, 95% can be achieved through the reaction of naphthalene and methoxybenzene. This reaction is conducted in an organic solvent, such as ethanol, at a temperature of 100-120°C. The reaction takes place in the presence of a catalyst, such as anhydrous aluminum chloride, and the resulting product is 2-Methoxy-5-(naphthalen-1-yl)phenol, 95%.
Propiedades
IUPAC Name |
2-methoxy-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-10-9-13(11-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIPAZKZDRFUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(naphthalen-1-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

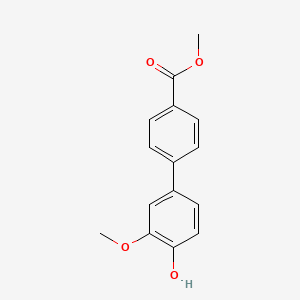
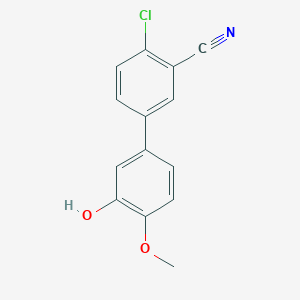
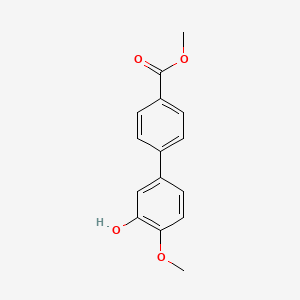
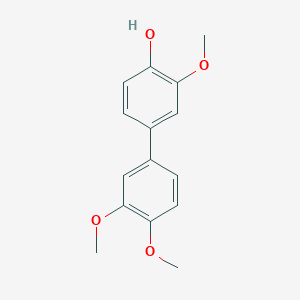
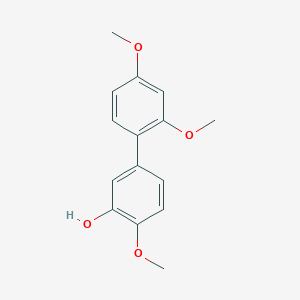
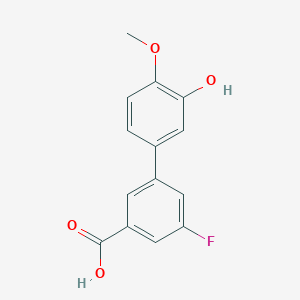


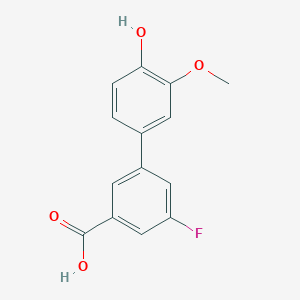
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)
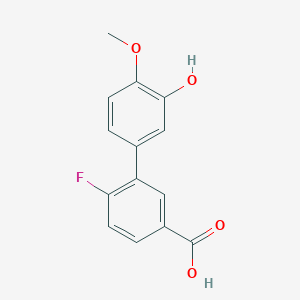
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)
